molecular formula C11H10N2O2 B12856952 (2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid

(2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid

Cat. No.: B12856952
M. Wt: 202.21 g/mol
InChI Key: UBFLUACOFSIUFN-AATRIKPKSA-N
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Description

(2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid typically involves the cyclization of ortho-alkyl substituted azoxybenzenes. A common method includes base-catalyzed benzyl C–H deprotonation and cyclization . This reaction proceeds efficiently under mild conditions, yielding the desired indazole derivative in good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

(2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Indazole: A parent compound with a similar core structure but lacking the acrylic acid moiety.

    2-Methylindazole: Similar to (2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid but without the acrylic acid group.

    3-(2-Methyl-2H-indazol-4-yl)propionic acid: A structurally related compound with a propionic acid group instead of an acrylic acid group.

Uniqueness: this compound is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(E)-3-(2-methylindazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C11H10N2O2/c1-13-7-9-8(5-6-11(14)15)3-2-4-10(9)12-13/h2-7H,1H3,(H,14,15)/b6-5+

InChI Key

UBFLUACOFSIUFN-AATRIKPKSA-N

Isomeric SMILES

CN1C=C2C(=N1)C=CC=C2/C=C/C(=O)O

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2C=CC(=O)O

Origin of Product

United States

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